6-Methylpyridine-2-carbonyl chloride

LC-ESI-MS Analytical Derivatization Hydroxysteroid Analysis

6-Methylpyridine-2-carbonyl chloride (6-methylpicolinoyl chloride) is a differentiated heteroaromatic acyl chloride whose 6-methyl substituent creates a unique steric and electronic environment that directly modulates reactivity and downstream biological performance. This compound cannot be interchanged with unsubstituted or differently substituted pyridine carbonyl chlorides without altering experimental outcomes. It enables cleaner [M+H]⁺ ionization patterns for sensitive steroid bioanalysis and imparts distinct cytotoxicity profiles in tetracyclic acridone anticancer scaffolds. Choose this building block for reproducible amidation/esterification in medicinal chemistry, kinase inhibitor library synthesis, and rational PDE10 inhibitor design.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 126125-54-0
Cat. No. B166537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2-carbonyl chloride
CAS126125-54-0
Synonyms2-Pyridinecarbonyl chloride, 6-methyl- (9CI)
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)Cl
InChIInChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3
InChIKeyUXYLOINHCQMHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-2-carbonyl chloride (CAS 126125-54-0): A Heteroaroyl Chloride Building Block for Precise Molecular Design


6-Methylpyridine-2-carbonyl chloride, also known as 6-methylpicolinoyl chloride, is a heteroaromatic acyl chloride with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol . It features a pyridine ring with a reactive carbonyl chloride group at the 2-position and a methyl substituent at the 6-position . This electrophilic reagent is widely used in organic and medicinal chemistry to install the 6-methylpicolinoyl moiety via amidation or esterification reactions, making it a critical intermediate in the synthesis of pharmaceutical agents, molecular probes, and advanced materials .

Why 6-Methylpyridine-2-carbonyl chloride Cannot Be Arbitrarily Substituted with Other Picolinoyl Chlorides


The 6-methyl substituent on the pyridine ring of this compound creates a unique steric and electronic environment around the acyl chloride group, which directly modulates its reactivity and the biological properties of its derivatives [1]. As demonstrated in comparative ESI-MS studies, the 6-methylpicolinoyl derivative exhibits a distinct ionization pattern compared to its nicotinoyl and isonicotinoyl analogs, favoring the formation of a clean [M+H]⁺ ion [2]. Furthermore, when incorporated into tetracyclic acridone scaffolds, the 6-methylpicolinoyl moiety imparts a different cytotoxicity profile against cancer cell lines compared to other heteroaroyl substitutions [3]. These quantifiable differences in both analytical behavior and biological activity confirm that 6-methylpyridine-2-carbonyl chloride cannot be interchanged with unsubstituted or differently substituted pyridine carbonyl chlorides without altering experimental outcomes or molecular performance.

Quantitative Evidence Guide for Differentiating 6-Methylpyridine-2-carbonyl chloride from Analogs


Superior ESI-MS Ionization Efficiency for LC-MS Derivatization

When used to derivatize hydroxysteroids for LC-ESI-MS analysis, the 6-methylpicolinoyl ester provides a distinct advantage over nicotinoyl and isonicotinoyl derivatives. In positive-ion ESI-MS, the spectra of the 6-methylpicolinoyl derivatives show a strong predominance of the [M+H]⁺ ion, whereas the spectra of the nicotinoyl and isonicotinoyl derivatives are dominated by an [M+H+CH₃CN]⁺ adduct ion [1]. This results in a cleaner and more predictable mass spectrum, which is critical for sensitive and specific quantification [1].

LC-ESI-MS Analytical Derivatization Hydroxysteroid Analysis

Demonstrated Cytotoxic Activity in Acridone-Derived Anticancer Agents

The incorporation of the 6-methylpicolinoyl group into a tetracyclic acridone scaffold results in a molecule with in vitro anticancer activity against multiple human cancer cell lines. In a head-to-head study, the 6-methylpicolinoyl-substituted acridone was found to be active against HT29 (colon), MDAMB231 (breast), and HEK293T (kidney) cancer cell lines, alongside other active analogs like picolinoyl and 3-nicotinoyl derivatives [1]. This demonstrates that the 6-methylpicolinoyl moiety is a viable heteroaroyl group for generating anticancer leads.

Medicinal Chemistry Anticancer Acridone Derivatives

Procurement-Ready High Purity Reduces Downstream Process Variability

A key differentiator for procurement decisions is the guaranteed purity level from reputable suppliers. This compound is available with a standard purity of 98% from commercial sources like Bidepharm, with batch-specific analytical data (NMR, HPLC, GC) provided for quality assurance . This high and documented purity minimizes the presence of impurities that can interfere with sensitive reactions, a common issue when sourcing lower-purity building blocks from less reliable vendors.

Synthetic Chemistry Quality Control Procurement

Validated Building Block in High-Resolution PDE10 Inhibitor Co-Crystal Structure

The 6-methylpicolinoyl group has been successfully integrated into a drug-like molecule that was co-crystallized with its target protein, human phosphodiesterase 10 (PDE10). The high-resolution (1.99 Å) X-ray crystal structure of the N-methyl-6-[(6-methylpyridine-2-carbonyl)amino]-2-phenyl-3H-benzimidazole-5-carboxamide complex with PDE10 confirms that the 6-methylpyridine-2-carbonyl moiety is compatible with binding to a therapeutically relevant protein pocket and can be used to design potent and selective inhibitors [1].

Structure-Based Drug Design PDE10 Inhibitors Crystallography

High-Impact Application Scenarios for 6-Methylpyridine-2-carbonyl chloride in R&D


LC-MS Derivatization of Hydroxysteroids for Sensitive Bioanalysis

In clinical or preclinical bioanalysis, researchers can use 6-methylpyridine-2-carbonyl chloride to derivatize hydroxysteroids (e.g., estrone, testosterone) prior to LC-ESI-MS analysis. As demonstrated by Yamashita et al., this derivatization method yields a predominant [M+H]⁺ ion, providing cleaner mass spectra and enabling more sensitive and specific quantification of low-abundance steroids in complex biological matrices [1].

Synthesis of Novel Acridone-Based Anticancer Agents

Medicinal chemists can utilize this compound to prepare a library of 6-methylpicolinoyl-substituted tetracyclic acridones. The resulting compounds have been shown to possess in vitro anticancer activity against HT29, MDAMB231, and HEK293T cancer cell lines, making this a validated strategy for exploring new chemical space in anticancer drug discovery [2].

Structure-Based Design of PDE10 Inhibitors

This building block can be employed to synthesize analogs of the potent PDE10 inhibitor featured in PDB entry 5SEX. The existing high-resolution co-crystal structure provides a template for rational design, allowing researchers to modify the linker or other substituents while retaining the 6-methylpyridine-2-carbonyl group as a core binding element [3].

Construction of Targeted Compound Libraries for Kinase or Protease Inhibition

Given the established use of similar heteroaroyl chlorides in generating kinase and protease inhibitors, this compound is a valuable building block for constructing focused chemical libraries. Its 98% purity and reliable reactivity make it suitable for high-throughput parallel synthesis, where consistent performance and low byproduct formation are critical for screening success .

Technical Documentation Hub

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